2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the phenyl and thiophene groups. The piperazine moiety is then incorporated through nucleophilic substitution reactions.
Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides under acidic conditions.
Phenyl Group Introduction: The phenyl group is often introduced through a Friedel-Crafts acylation reaction.
Thiophene Group Addition: The thiophene moiety can be added using a palladium-catalyzed cross-coupling reaction.
Piperazine Incorporation: The final step involves the nucleophilic substitution of the piperazine ring with the thiophene-2-carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of multiple functional groups allows for diverse biological activity.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carboxamide
- 2-Phenyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
- 2-Phenyl-5-(4-(pyridine-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
Uniqueness
The uniqueness of 2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile lies in its combination of the oxazole, phenyl, thiophene, and piperazine moieties. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications.
Properties
IUPAC Name |
2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c20-13-15-19(25-17(21-15)14-5-2-1-3-6-14)23-10-8-22(9-11-23)18(24)16-7-4-12-26-16/h1-7,12H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNVHUPXOWRUJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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